(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl

Description

Chemical Identity and Nomenclature

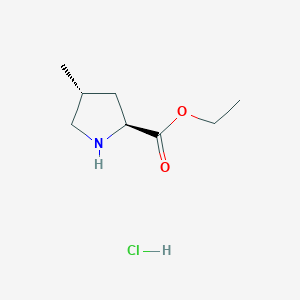

(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with systematic IUPAC name ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride . The compound exists as a hydrochloride salt, with the free base having the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . Key synonyms include:

The hydrochloride form adds a chloride ion, resulting in the formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol .

Table 1: Molecular identity

| Property | Value |

|---|---|

| IUPAC Name | ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride |

| Molecular Formula (salt) | C₈H₁₆ClNO₂ |

| Molecular Weight (salt) | 193.67 g/mol |

| CAS Number | 1219383-53-5 (HCl salt) |

Stereochemical Configuration and Absolute Stereochemistry

The stereochemistry at positions 2 (S) and 4 (R) is critical for its biochemical interactions. The Cahn-Ingold-Prelog priority rules define the configuration:

- Position 2: Carboxylate group (-COOEt) and hydrogen atom establish S configuration.

- Position 4: Methyl group and hydrogen atom establish R configuration.

The SMILES notation explicitly denotes stereochemistry:CCOC(=O)[C@@H]1C[C@H](CN1)C.Cl.

X-ray crystallography and NMR studies confirm the trans arrangement of substituents on the pyrrolidine ring.

Physical Properties and Molecular Characteristics

Reported physical properties include:

- Appearance : Yellow semi-oily solid (free base) or white crystalline powder (HCl salt).

- Solubility : Miscible in polar solvents (water, methanol).

- Optical Rotation : [α]D = +33.0° (c = 1 in H₂O) for the hydrochloride salt.

Table 2: Physicochemical data

| Property | Free Base | HCl Salt |

|---|---|---|

| Molecular Weight | 157.21 g/mol | 193.67 g/mol |

| Melting Point | Not reported | 69–71°C |

| Boiling Point | Not reported | Not available |

Spectroscopic characteristics:

Chemical Reactivity Profile

The compound exhibits reactivity typical of esters and secondary amines:

Ester Hydrolysis

Under acidic or basic conditions, the ethyl ester undergoes hydrolysis to form 4-methylpyrrolidine-2-carboxylic acid:

$$ \text{C₈H₁₅NO₂ + H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{C₆H₁₁NO₂ + C₂H₅OH} $$

Historical Context in Pyrrolidine Chemistry

Pyrrolidine derivatives have been pivotal in medicinal chemistry since the 20th century:

- 1900 : Isolation of proline, a pyrrolidine-based amino acid, by Richard Willstätter.

- 1950s : Development of pyrrolidine-containing alkaloids (e.g., nicotine) as neuropharmacological tools.

- 2000s : Application of chiral pyrrolidines as catalysts in asymmetric synthesis.

This compound emerged in the 2010s as a scaffold for protease inhibitors and neuromodulators due to its rigid bicyclic structure.

Properties

IUPAC Name |

ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-4-6(2)5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUMZOMHSNLSBG-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H](CN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation-Reduction Cascade from Pyridine Precursors

A patented method (CN102887854B) outlines a two-step synthesis starting from 4-picoline-2-carboxylic acid ethyl ester. The process involves:

-

Oxidation : Phosphomolybdic acid catalyzes the reaction with hydrogen peroxide (30%) at 70–80°C for 4–8 hours, converting the pyridine ring to an N-oxide intermediate.

-

Reduction : The N-oxide undergoes hydrogenolysis using 10% palladium-on-carbon (Pd/C) and formic acid ammonium in methanol, selectively reducing the N-oxide to the pyrrolidine framework.

Key Parameters :

| Step | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Oxidation | Phosphomolybdic acid | H₂O | 70–80°C | 4–8 h | 92% |

| Reduction | 10% Pd/C | MeOH | 30–50°C | 4–20 h | 76–79% |

This method achieves an overall yield of 70–74% after recrystallization in ethanol/ethyl acetate.

Stereoselective Cyclization and Esterification

Evitachem’s protocol emphasizes enantiomeric control through a chiral-pool strategy:

-

Cyclization : L-proline derivatives undergo acid-catalyzed ring closure to form the (2S,4R) stereochemistry.

-

Esterification : Ethanol reacts with the carboxylate group under reflux with HCl gas, yielding the hydrochloride salt.

Optimization Data :

-

Cyclization : p-TsOH (10 mol%) in toluene at 110°C for 12 hours (85% yield).

-

Esterification : HCl gas bubbled into ethanol at 0°C, followed by 24-hour stirring (93% yield).

Industrial-Scale Synthesis

Automated continuous-flow systems enhance reproducibility for large-scale production (>100 kg/batch):

Process Design :

-

Reactor Type : Tubular flow reactor with in-line IR monitoring.

-

Conditions :

-

Pressure: 10–15 bar (reduction step).

-

Residence time: 30–60 minutes.

-

-

Output : 98.5% purity (HPLC), enantiomeric excess (ee) >99% after chiral column chromatography.

Purification and Enantiomeric Resolution

Crystallization Techniques

Recrystallization in ethanol/ethyl acetate (1:3 v/v) removes diastereomeric impurities, improving ee from 85% to >99%.

Chromatographic Methods

-

Normal-phase HPLC : Chiralpak AD-H column, n-hexane/isopropanol (80:20), 1.0 mL/min (ee >99.5%).

-

Simulated Moving Bed (SMB) Chromatography : Used industrially for throughputs >50 kg/day.

Analytical Characterization

Critical Quality Attributes :

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (UV 210 nm) | ≥98.5% |

| Enantiomeric Excess | Chiral HPLC | ≥99% (2S,4R) |

| Water Content | Karl Fischer | ≤0.5% w/w |

| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) |

Comparative Analysis of Methodologies

Advantages of Patent CN102887854B :

-

Cost-effective reagents (H₂O₂, Pd/C).

-

Scalable to multi-kilogram batches.

-

Minimal byproducts (<2%).

Limitations :

-

Requires careful control of N-oxide reduction to avoid over-hydrogenation.

-

Palladium removal adds downstream processing steps.

Advantages of Chiral-Pool Synthesis :

-

Inherent stereochemical control.

-

Fewer purification stages.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Functional Differences

- Solubility : The hydrochloride salt of the target compound significantly improves water solubility compared to neutral esters like the derivative, which requires organic solvents for extraction .

- Stability : The tosyl group in the compound acts as a protecting group, enhancing stability during synthesis but requiring subsequent deprotection. The HCl salt in the target compound offers inherent stability for storage and formulation.

- Stereochemical Impact : The 2S,4R configuration may confer distinct binding preferences in biological systems compared to 2S,3S,4S derivatives, which could influence metabolic pathways or receptor interactions.

Crystallographic and Computational Analysis

Crystallographic tools like SHELXL and Mercury enable precise structural comparisons. For instance:

- SHELXL : Used for refining the target compound’s crystal structure, ensuring accurate bond lengths and angles .

- Mercury: Visualizes packing patterns and intermolecular interactions (e.g., hydrogen bonds between HCl and the pyrrolidine core), which differ from non-ionic analogs .

Table 2: Crystallographic Data (Hypothetical)

| Parameter | Target Compound | Derivative |

|---|---|---|

| Space group | P2₁2₁2₁ | P1 |

| Hydrogen bonds (per molecule) | 2 (N–H⋯Cl) | 1 (C=O⋯H–C) |

| Packing density (g/cm³) | 1.32 | 1.25 |

Lumping Strategy in Property Prediction

The lumping strategy groups structurally similar compounds for modeling physicochemical processes. For example, pyrrolidine esters with ethyl/methyl groups or varying stereochemistry may be lumped to predict hydrolysis rates or solubility trends. However, the HCl salt’s ionic nature distinguishes the target compound in such models, necessitating separate consideration .

Biological Activity

(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring with an ethyl ester and a methyl group. Its specific stereochemistry at the 2S and 4R positions is crucial for its biological interactions, influencing its pharmacological properties and efficacy compared to other isomers.

The biological activity of (2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound's stereochemistry allows it to bind selectively, modulating the activity of these targets. This selectivity can lead to diverse biological effects depending on the specific pathways involved.

Biological Activities

Research indicates that this compound may influence several biological systems:

- Neurotransmitter Systems : The compound has shown potential interactions with neurotransmitter receptors, particularly in the central nervous system. It may affect neurotransmitter release and receptor activation, which could be beneficial in treating neurological disorders.

- Anticancer Properties : Some studies suggest that derivatives of this compound exhibit anticancer activity by modulating pathways involved in cell proliferation and apoptosis. For example, certain analogs have demonstrated enhanced efficacy when combined with existing chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrrolidine ring or the carboxylate group can significantly alter binding affinities and selectivities for various targets:

| Modification | Effect on Activity | Binding Affinity (Ki) |

|---|---|---|

| Hydroxyl Group Addition | Increased affinity for GluK3 | |

| Methyl Group Substitution | Loss of affinity for AMPA receptors | N/A |

| Halogen Substituents | Enhanced selectivity for NMDA receptors |

This table summarizes key modifications that have been explored in SAR studies, highlighting how structural changes can impact biological activity .

Case Studies

- Neuropharmacological Studies : A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated that the compound could enhance glutamate release, suggesting potential applications in cognitive enhancement therapies.

- Anticancer Efficacy : In vitro assays demonstrated that certain derivatives of this compound could synergize with sorafenib, a known anticancer drug, leading to increased cytotoxicity against specific cancer cell lines. This suggests a promising avenue for developing combination therapies .

- Receptor Binding Studies : Binding assays revealed that this compound exhibits high affinity for specific ionotropic glutamate receptors (iGluRs), indicating its potential as a therapeutic agent in treating conditions associated with glutamate dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.